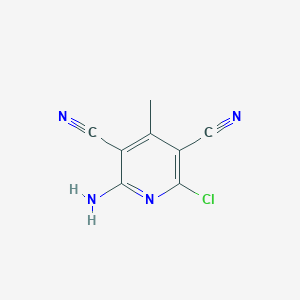

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile

Description

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile (molecular formula: C₈H₅ClN₄) is a heterocyclic compound featuring a pyridine core substituted with amino, chloro, methyl, and two cyano groups. Key physicochemical properties include a boiling point of 392.8°C at 760 mmHg, a flash point of 191.4°C, and a molecular weight of 192.605 g/mol . The chloro and methyl groups at positions 6 and 4, respectively, impart distinct electronic and steric characteristics, influencing its reactivity and applications in medicinal chemistry and materials science. Its high purity and stability under standard conditions make it a versatile intermediate for synthesizing biologically active derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-4-5(2-10)7(9)13-8(12)6(4)3-11/h1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZBQTZEBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345638 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64829-09-0 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methylpyridine with cyanogen bromide in the presence of a base to introduce the nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base or catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and nitrile groups allows for interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine-3,5-dicarbonitrile derivatives arises from variations in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

In contrast, methoxy (PC-1) and dimethylamino groups () are electron-donating, increasing HOMO energy and adsorption capacity in corrosion inhibition . Methyl substituents (e.g., in the target compound) improve lipophilicity, favoring membrane permeability in biological systems .

Biological Activity: Derivatives of 2-amino-6-chloropyridine-3,5-dicarbonitrile exhibit selective inhibition of human acetylcholinesterase (hAChE), with neuroprotective effects attributed to small substituents like pyrrolidino . Compounds with bulkier arylthio groups (e.g., phenylsulfanyl in ) show higher adenosine receptor affinity but lower solubility.

Corrosion Inhibition :

- Pyridines with hydroxyl or methoxy groups (e.g., PC-1) achieve >90% inhibition efficiency in acidic media due to strong adsorption via electron-rich sites . The target compound’s chloro and methyl groups may offer moderate inhibition but require experimental validation.

Synthetic Accessibility :

- The target compound’s synthesis involves straightforward condensation reactions, similar to other pyridine-3,5-dicarbonitriles . However, derivatives with ferrocenyl or alkoxy groups (e.g., ) require multi-step protocols, reducing yields.

Table 2: Application-Driven Comparison

Biological Activity

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound characterized by the molecular formula C8H6ClN4. This compound has garnered attention due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmaceutical development . Its unique structure, featuring an amino group, a chlorine atom, and two nitrile groups, contributes to its diverse applications in various biological contexts.

Chemical Structure and Properties

The structural composition of this compound is pivotal in determining its biological activity. The presence of the amino and nitrile groups allows for significant interaction with biological targets such as enzymes and receptors.

| Component | Description |

|---|---|

| Molecular Formula | C8H6ClN4 |

| Functional Groups | Amino (-NH2), Chlorine (-Cl), Nitriles (-C≡N) |

| Chemical Class | Heterocyclic Compound |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . This has been attributed to their ability to inhibit the growth of various pathogens, making them potential candidates for antibiotic development. A study highlighted that similar pyridine derivatives were effective against multiple bacterial strains, suggesting that this compound could be further explored for its therapeutic potential in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research has shown that it can induce cytotoxic effects on several cancer cell lines. For instance, derivatives of pyridine compounds have demonstrated effectiveness against cancers such as breast and colon cancer. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

The mechanism of action for this compound typically involves:

- Enzyme Inhibition : Interaction with active sites of enzymes leading to a decrease in their activity.

- Receptor Binding : Modulation of receptor functions which can alter cellular responses .

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .

- Anticancer Activity : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by over 70% at concentrations as low as 10 µM, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile with high purity and yield?

- Methodological Answer : A one-pot multi-component approach is widely used for structurally similar aminopyridine-dicarbonitriles. For example, malononitrile, aldehydes, and thiophenol can be reacted in aqueous ethanol with a catalytic base (e.g., DBU) under mild heating (55°C), followed by crystallization for purification . Adjusting substituents (e.g., chloro and methyl groups) may require optimizing reaction time, solvent polarity, and stoichiometry. TLC monitoring is critical to track reaction completion .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies amino (-NH₂) protons (δ ~7.7 ppm) and aromatic/alkyl substituents .

- IR Spectroscopy : Confirms nitrile (-C≡N) stretches (~2214 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated for analogs like 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile .

Q. What are the key reactivity patterns of the chloro and amino groups in this compound?

- Methodological Answer :

- Chloro Group : Susceptible to nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions, enabling diversification of the pyridine core .

- Amino Group : Can participate in condensation reactions (e.g., with aldehydes) or act as a hydrogen-bond donor in supramolecular assemblies .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives for receptor-targeted applications?

- Methodological Answer : Homology models of target receptors (e.g., adenosine A2B receptor) can predict binding modes. For example, docking studies on analogs revealed that the aminopyridine-dicarbonitrile core forms hydrogen bonds with transmembrane domains, while substituents (e.g., chloro and methyl groups) modulate selectivity and potency . MD simulations further refine binding stability .

Q. How should researchers resolve contradictory data in biological activity across assays?

- Methodological Answer :

- Purity Verification : Re-characterize compounds via HPLC or elemental analysis to rule out impurities .

- Assay Conditions : Variability in cell lines (e.g., primary vs. immortalized) or receptor expression levels can affect EC₅₀ values. Normalize data using a reference agonist (e.g., BAY60-6583 for A2B receptor studies) .

- Statistical Validation : Use triplicate measurements and dose-response curves to confirm reproducibility .

Q. What strategies improve selectivity of derivatives toward specific biological targets?

- Methodological Answer :

- Substituent Engineering : Introduce bulky groups (e.g., cyclopropylmethoxy) to sterically block off-target interactions .

- SAR Analysis : Compare analogs like 2-amino-6-mercapto-4-aryl derivatives to identify substituents correlating with selectivity .

- Combination Studies : Co-administer with receptor-specific inhibitors (e.g., tyrosine kinase inhibitors) to enhance target specificity .

Q. How can synergistic effects be evaluated when combining this compound with other therapeutic agents?

- Methodological Answer :

- In Vitro Screening : Test combinations in primary patient-derived cancer cells using viability assays (e.g., MTT). Synergy scores (e.g., Chou-Talalay method) quantify interaction effects .

- Mechanistic Studies : Use phosphoproteomics or RNA-seq to identify pathways enhanced by the combination (e.g., proteasome inhibition + pyridinedicarbonitrile cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.